iNOS Inhibitory Potency: Comparative IC50 Analysis of 2-Amino-5-iodo-4-methylpyridine vs. 2-Amino-4-methylpyridine
While the exact IC50 of 2-amino-5-iodo-4-methylpyridine against iNOS is not published, it is structurally derived from the potent iNOS inhibitor 2-amino-4-methylpyridine. The parent compound inhibits iNOS from mouse RAW 264.7 cells with an IC50 of 6 nM [1]. The 5-iodo substitution is hypothesized to further modulate binding affinity through steric and electronic effects, but quantitative data are needed. This evidence is class-level inference.
| Evidence Dimension | iNOS Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from parent compound |
| Comparator Or Baseline | 2-Amino-4-methylpyridine: IC50 = 6 nM (mouse RAW 264.7 cells) |
| Quantified Difference | Unknown; requires experimental determination |
| Conditions | In vitro enzyme assay using mouse RAW 264.7 cell lysate |
Why This Matters
The iNOS inhibitory scaffold of 2-amino-4-methylpyridine provides a strong rationale for exploring 5-iodo derivatives as potential modulators of nitric oxide production in inflammatory disease models.
- [1] Faraci, W. S., Nagel, A. A., Verdries, K. A., Vincent, L. A., Xu, H., Nichols, L. E., ... & Welch, W. M. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 119(6), 1101-1108. View Source
